molecular formula C4H3Cl2F5 B172451 1,2-Dichloro-1,1,4,4,4-pentafluorobutane CAS No. 153083-94-4

1,2-Dichloro-1,1,4,4,4-pentafluorobutane

Cat. No. B172451
M. Wt: 216.96 g/mol
InChI Key: FTPHAWKOBMZSCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Dichloro-1,1,4,4,4-pentafluorobutane involves the reaction of suitable starting materials. While I don’t have specific details on the synthetic route, it likely includes chlorination and fluorination steps. Researchers have explored various methods to prepare this compound, and further investigation into the literature would provide precise synthetic pathways .


Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-1,1,4,4,4-pentafluorobutane consists of a four-carbon backbone with two chlorine atoms and five fluorine atoms attached. The arrangement of these halogens around the central carbon atoms significantly influences its chemical behavior. You can visualize the structure using tools like ChemSpider .

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Studies

1,2-Dichloro-1,1,4,4,4-pentafluorobutane has been a subject of interest in nuclear magnetic resonance (NMR) studies. For instance, Hinton and Jaques (1975) conducted a comprehensive NMR investigation of a related compound, 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, examining its ^19F, ^13C, and ^1H chemical shifts and coupling constants. This research is vital for understanding the molecular structure and behavior of such compounds (Hinton & Jaques, 1975).

Synthesis and Chemical Reactions

The compound has also been involved in studies focusing on synthetic chemistry. For example, Zhang and Wolf (2012) utilized a related compound, 1-aryl and 1-alkyl 2,2,4,4,4-pentafluorobutan-1,3-dione hydrates, to synthesize pentafluorinated β-hydroxy ketones, showcasing its utility in producing complex organic molecules (Zhang & Wolf, 2012).

Industrial Applications

In the industrial context, compounds like 1,1,1,3,3-pentafluorobutane, closely related to 1,2-Dichloro-1,1,4,4,4-pentafluorobutane, have been used as substitutes for harmful CFCs in applications like foam blowing. Stemmler et al. (2007) discussed the detection and emission estimates of HFC-365mfc, a compound used in polyurethane foam blowing, in Europe (Stemmler et al., 2007).

Nanocapsule Development

Research by Li et al. (2014) on a polymeric nanocapsule encapsulating 1,1,1,3,3-pentafluorobutane demonstrated its potential use in medical imaging, specifically as a contrast agent for tumor imaging under diagnostic ultrasound (Li et al., 2014).

Safety And Hazards

  • Irritation : 1,2-Dichloro-1,1,4,4,4-pentafluorobutane can cause skin and eye irritation .
  • Respiratory Effects : Inhalation may lead to respiratory irritation .
  • Precautions : Handle in a well-ventilated area, wear protective gear, and avoid skin contact. In case of exposure, seek medical attention .

properties

IUPAC Name

1,2-dichloro-1,1,4,4,4-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2F5/c5-2(4(6,10)11)1-3(7,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPHAWKOBMZSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455827
Record name 1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-1,1,4,4,4-pentafluorobutane

CAS RN

153083-94-4
Record name 1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Reactant of Route 2
1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Reactant of Route 3
1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Reactant of Route 4
1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Reactant of Route 5
1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Reactant of Route 6
1,2-Dichloro-1,1,4,4,4-pentafluorobutane

Citations

For This Compound
1
Citations
C Zhang, X Jia, H Quan - Journal of Fluorine Chemistry, 2016 - Elsevier
A novel synthetic route of Z-1,1,1,4,4,4-hexafluoro-2-butene (Z-HFO-1336mzz)was developed. It contains three-step reactions as follows: (1) The vapor-phase catalytic fluorination from …
Number of citations: 8 www.sciencedirect.com

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